An In-depth Technical Guide to the Chemical Properties of (S)-Methyl 3-hydroxy-2-methylpropanoate
An In-depth Technical Guide to the Chemical Properties of (S)-Methyl 3-hydroxy-2-methylpropanoate
For Researchers, Scientists, and Drug Development Professionals
(S)-Methyl 3-hydroxy-2-methylpropanoate, a chiral ester, is a valuable building block in the synthesis of complex, biologically active molecules. Its stereospecific nature and functional groups make it a critical starting material in pharmaceutical and agrochemical research. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and insights into its application in the development of therapeutic agents.
Core Chemical and Physical Properties
(S)-Methyl 3-hydroxy-2-methylpropanoate is a colorless to light yellow liquid at room temperature.[1] It is a chiral molecule, with the (S)-enantiomer being of particular interest in asymmetric synthesis.
Table 1: Physicochemical Properties of (S)-Methyl 3-hydroxy-2-methylpropanoate
| Property | Value | Reference(s) |
| CAS Number | 80657-57-4 | [1][2][3] |
| Molecular Formula | C₅H₁₀O₃ | [1][2][3] |
| Molecular Weight | 118.13 g/mol | [1][2][4] |
| Appearance | Colorless to light yellow liquid | [1] |
| Density | 1.071 g/mL at 25 °C | [1][2] |
| Boiling Point | 74 °C at 10 mmHg | [1][2] |
| Refractive Index (n20/D) | 1.425 | [1][2] |
| Optical Rotation ([α]D) | +26° (c=4 in methanol) | [2] |
| Flash Point | 80 °C (176 °F) - closed cup | [2] |
| Solubility | Soluble in methanol, insoluble in water | [5] |
Spectral Data
The structural identity of (S)-Methyl 3-hydroxy-2-methylpropanoate can be confirmed through various spectroscopic techniques. The following table summarizes the key spectral data.
Table 2: Spectroscopic Data for (S)-Methyl 3-hydroxy-2-methylpropanoate
| Technique | Data | Reference(s) |
| ¹H NMR (Proton NMR) | Spectra available on PubChem, typically showing signals for the methyl ester, the methyl group on the chiral center, the methine proton, and the methylene protons of the hydroxymethyl group. | [4] |
| ¹³C NMR (Carbon-13 NMR) | Spectra available on PubChem, showing distinct signals for the carbonyl carbon, the methoxy carbon, the chiral carbon, the secondary methyl carbon, and the primary hydroxymethyl carbon. | [4][6] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the hydroxyl (O-H stretch, broad), carbonyl (C=O stretch, strong), and C-O bonds are expected. | [6] |
| Mass Spectrometry (MS) | GC-MS data available, showing the molecular ion peak and characteristic fragmentation patterns. | [4][6] |
Chemical Reactivity and Applications
The reactivity of (S)-Methyl 3-hydroxy-2-methylpropanoate is primarily dictated by its two functional groups: the hydroxyl group and the methyl ester. The hydroxyl group can undergo oxidation, etherification, and esterification reactions, while the ester group is susceptible to hydrolysis and amidation.
A significant application of this compound is its use as a chiral building block in the total synthesis of complex natural products.[2] Notably, it is a key starting material for the synthesis of (+)-discodermolide, a potent antimitotic agent.[2][7] (+)-Discodermolide has garnered significant interest in cancer research due to its ability to stabilize microtubules, a mechanism of action it shares with the successful anticancer drug Taxol.[1]
Biological Context: Role in the Synthesis of a Microtubule-Stabilizing Agent
(S)-Methyl 3-hydroxy-2-methylpropanoate serves as a crucial precursor in the multi-step synthesis of (+)-discodermolide. The biological activity of (+)-discodermolide is centered on its interaction with the microtubule network within cells. Microtubules are dynamic polymers essential for various cellular processes, including cell division (mitosis), intracellular transport, and maintenance of cell shape.
The diagram below illustrates the mechanism of action of microtubule-stabilizing agents like (+)-discodermolide.
Caption: Mechanism of microtubule stabilization by (+)-discodermolide.
By binding to and stabilizing microtubules, (+)-discodermolide disrupts the delicate balance of microtubule polymerization and depolymerization, which is critical for the formation and function of the mitotic spindle during cell division. This leads to an arrest of the cell cycle in the G2/M phase and ultimately triggers apoptosis, or programmed cell death, in cancer cells.[2]
Experimental Protocols
Synthesis of (S)-Methyl 3-hydroxy-2-methylpropanoate via Asymmetric Hydrogenation
A common method for the enantioselective synthesis of (S)-Methyl 3-hydroxy-2-methylpropanoate is the asymmetric hydrogenation of methyl 2-(hydroxymethyl)acrylate.[8] The following is a generalized experimental protocol.
Workflow for Asymmetric Hydrogenation
Caption: Experimental workflow for the synthesis of (S)-Methyl 3-hydroxy-2-methylpropanoate.
Methodology:
-
Catalyst and Substrate Preparation: In a dry reaction vessel under an inert atmosphere, dissolve the chiral rhodium catalyst (e.g., [Rh(COD)L]BF4, where L is a chiral phosphine ligand) and the substrate, methyl 2-(hydroxymethyl)acrylate, in a suitable dry solvent such as dichloromethane.[8]
-
Hydrogenation: Transfer the solution to a stainless steel autoclave. Seal the autoclave, purge it with hydrogen gas, and then pressurize it with hydrogen to the desired pressure.[8]
-
Reaction: Stir the reaction mixture at room temperature for approximately 16 hours.[8]
-
Work-up: After the reaction is complete, slowly release the hydrogen pressure. Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[8]
-
Purification: Purify the crude product by silica gel column chromatography to yield the pure (S)-Methyl 3-hydroxy-2-methylpropanoate.[8]
-
Analysis: Determine the enantiomeric excess of the product using chiral column High-Performance Liquid Chromatography (HPLC).[8]
Spectroscopic Analysis Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a spectrometer (e.g., 300 MHz or higher). A standard single-pulse experiment is typically used with a sufficient relaxation delay (e.g., 1-5 seconds) to ensure accurate integration.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence to obtain single lines for each unique carbon atom.
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Neat Liquid): Place a drop of the neat liquid sample onto a salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin film.
-
FTIR Analysis: Record a background spectrum of the empty salt plates. Then, acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.
3. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dilute a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC-MS Analysis: Inject the sample into a GC-MS system equipped with a suitable capillary column. Use a temperature program to separate the components. The mass spectrometer will provide the mass-to-charge ratio of the parent molecule and its fragments, aiding in structural confirmation.
Safety and Handling
(S)-Methyl 3-hydroxy-2-methylpropanoate is classified as a combustible liquid.[2][9] It is also known to cause skin and eye irritation.[4][9] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.[9] Store in a cool, dry place away from ignition sources.[9]
References
- 1. (+)-Discodermolide: A Marine Natural Product Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discodermolide - Wikipedia [en.wikipedia.org]
- 3. (+)-discodermolide: a marine natural product against cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Basis of Microtubule Stabilization by Discodermolide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The microtubule stabilizing agent discodermolide is a potent inducer of accelerated cell senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic analogues of the microtubule-stabilizing agent (+)-discodermolide: preparation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. (+)-Discodermolide: Total Synthesis, Construction of Novel Analogues, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Distinct Pose of Discodermolide in Taxol Binding Pocket Drives a Complementary Mode of Microtubule Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
